(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride
Overview
Description
“(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride” is a chemical compound with the molecular formula C12H23ClN2O . It has a molecular weight of 246.78 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The InChI string for this compound isInChI=1S/C12H22N2O.ClH/c1-10-5-8-14 (9-6-10)12 (15)11-4-2-3-7-13-11;/h10-11,13H,2-9H2,1H3;1H
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 246.78 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 246.1498911 g/mol .Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Approaches : The synthesis of various piperidine derivatives, which are structurally related to (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride, has been a subject of research. For instance, Zheng Rui (2010) discussed the synthesis of a similar compound using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable yield of 62.4% (Zheng, 2010).
- Crystal Structure Analysis : The crystal structure of related compounds provides insights into their physical properties. B. Revathi et al. (2015) examined the crystal structure of a piperidine derivative, highlighting significant aspects such as dihedral angles and molecular interactions (Revathi et al., 2015).
Medicinal Chemistry and Biological Activity
- Selective Estrogen Receptor Modulators (SERMs) : Research by A. Palkowitz et al. (1997) on raloxifene, a compound structurally related to this compound, revealed its potential as a SERM, with significant estrogen antagonist properties in breast and uterine tissues (Palkowitz et al., 1997).
- Synthesis for Biological Applications : Qun‐Zheng Zhang et al. (2020) discussed the synthesis of a heterocycle containing piperidine, which is relevant for the development of organic synthesis techniques for similar compounds (Zhang et al., 2020).
- Antimicrobial Activity : L. Mallesha and K. Mohana (2014) studied the antimicrobial activity of piperidin-4-yl)methanone oxime derivatives, showing that some compounds exhibited significant activity against bacterial and fungal strains (Mallesha & Mohana, 2014).
Material Science and Nonlinear Optical Properties
- Nonlinear Optical (NLO) Properties : B. Revathi et al. (2018) synthesized a piperidine derivative and evaluated its NLO properties, finding that it was 1.86 times more efficient than potassium dihydrogen phosphate (KDP) in second harmonic generation tests (Revathi et al., 2018).
Pharmaceutical Intermediates and Impurity Analysis
- Identification of Impurities : Heying Liu et al. (2020) identified impurities in a pharmaceutical product containing a piperidine derivative, demonstrating the importance of characterizing such compounds in drug quality control (Liu et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11;/h10-11,13H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPHYLQZNJAUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383329 | |
Record name | (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690634-80-1 | |
Record name | Piperidine, 4-methyl-1-(2-piperidinylcarbonyl)-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690634-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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